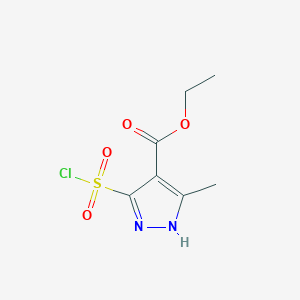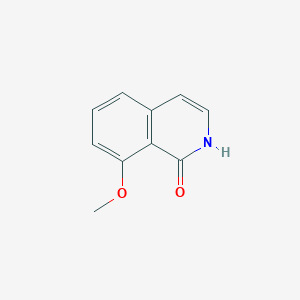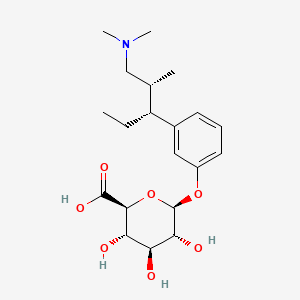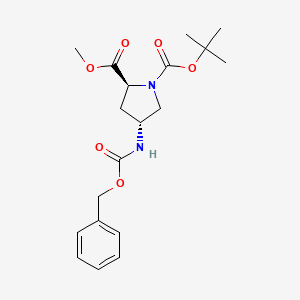
ZINC;2-methoxyethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc 2-methoxyethanolate, also known as zinc 2-methoxyethoxide, is an organozinc compound with the chemical formula Zn(C₃H₇O₂)₂. It is a pale yellow liquid that is primarily used in various chemical and industrial applications. This compound is known for its unique properties, including its ability to act as a precursor for zinc oxide and other zinc-containing materials .
Wirkmechanismus
Target of Action
ZINC;2-methoxyethanolate, as a zinc compound, primarily targets metallothionein (MT) 2A . MT2A is a protein that plays a significant role in the regulation of zinc levels within cells . It is involved in the chelation of zinc, reducing bioavailable zinc levels, which is associated with reduced cell viability and enhanced cell differentiation .
Mode of Action
This compound interacts with its targets by influencing the zinc homeostasis within cells . Overexpression of MT2A, induced by this compound, reduces bioavailable zinc levels . This effect is associated with reduced cell viability and enhanced cell differentiation .
Biochemical Pathways
This compound affects the zinc homeostasis pathway . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Pharmacokinetics
The pharmacokinetics of zinc, the primary component of this compound, involves absorption and distribution within the body . Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on zinc homeostasis. It can lead to reduced cell viability and enhanced cell differentiation . Moreover, it can induce chemoresistance to cytotoxic drugs through direct chelation of platinum-containing drugs and indirect action on p53 zinc-dependent activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as phytates and fiber, can interfere with the absorption of zinc, affecting the bioavailability of this compound . Additionally, the pH of the environment can influence the oxidation of zinc compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc 2-methoxyethanolate can be synthesized through the reaction of zinc metal or zinc oxide with 2-methoxyethanol. The reaction typically occurs under controlled conditions, often involving heating and the use of inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:
Zn+2CH3OCH2CH2OH→Zn(C3H7O2)2+H2
Industrial Production Methods
In industrial settings, the production of zinc 2-methoxyethanolate often involves large-scale reactors where zinc metal is reacted with 2-methoxyethanol under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc 2-methoxyethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide.
Hydrolysis: Reacts with water to produce zinc hydroxide and 2-methoxyethanol.
Substitution: Can participate in substitution reactions where the methoxyethanol ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Requires specific ligands and often occurs under controlled conditions with the use of catalysts
Major Products Formed
Zinc Oxide: Formed through oxidation.
Zinc Hydroxide: Formed through hydrolysis.
Various Zinc Complexes: Formed through substitution reactions with different ligands.
Wissenschaftliche Forschungsanwendungen
Zinc 2-methoxyethanolate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-containing compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, catalysts, and other industrial materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Methoxide: Zn(OCH₃)₂
Zinc Isopropoxide: Zn(OCH(CH₃)₂)₂
Zinc tert-Butoxide: Zn(OC(CH₃)₃)₂
Uniqueness
Zinc 2-methoxyethanolate is unique due to its specific ligand, 2-methoxyethanol, which imparts distinct solubility and reactivity characteristics. Compared to other zinc alkoxides, it offers different reactivity patterns and is particularly useful in applications requiring the specific properties of 2-methoxyethanol .
Eigenschaften
CAS-Nummer |
129918-15-6 |
|---|---|
Molekularformel |
C6H16O4Zn |
Molekulargewicht |
217.6 g/mol |
IUPAC-Name |
2-methoxyethanol;zinc |
InChI |
InChI=1S/2C3H8O2.Zn/c2*1-5-3-2-4;/h2*4H,2-3H2,1H3; |
InChI-Schlüssel |
SZCCOQAZCQRATH-UHFFFAOYSA-N |
SMILES |
COCC[O-].COCC[O-].[Zn+2] |
Kanonische SMILES |
COCCO.COCCO.[Zn] |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


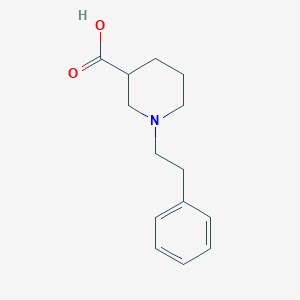


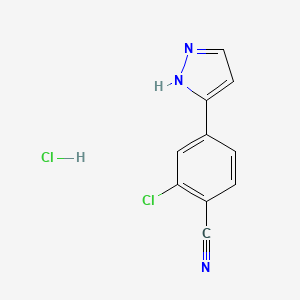
![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)

![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B3097041.png)
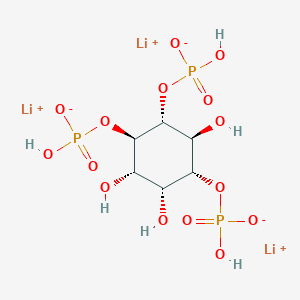
![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)
